Anthraquinone base + 2O, MeOH, O-Hex-Pen
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Overview
Description
Lucidinprimeveroside is a naturally occurring anthraquinone glycoside found in the roots of the plant Rubia tinctorum, commonly known as madder. This compound is known for its vibrant red color and has been historically used as a dye. Lucidinprimeveroside is of significant interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lucidinprimeveroside can be synthesized through the glycosylation of lucidin with primeverose. The reaction typically involves the use of a glycosyl donor and an acceptor in the presence of a catalyst. Commonly used catalysts include Lewis acids such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the glycosyl donor.
Industrial Production Methods
Industrial production of lucidinprimeveroside involves the extraction of the compound from the roots of Rubia tinctorum. The roots are dried, powdered, and subjected to solvent extraction using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate lucidinprimeveroside.
Chemical Reactions Analysis
Types of Reactions
Lucidinprimeveroside undergoes various chemical reactions, including:
Oxidation: Lucidinprimeveroside can be oxidized to form lucidin, which is an anthraquinone derivative.
Hydrolysis: Under acidic or enzymatic conditions, lucidinprimeveroside can be hydrolyzed to yield lucidin and primeverose.
Reduction: Reduction of lucidinprimeveroside can lead to the formation of reduced anthraquinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while enzymatic hydrolysis involves glycosidases.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products
Oxidation: Lucidin
Hydrolysis: Lucidin and primeverose
Reduction: Reduced anthraquinone derivatives
Scientific Research Applications
Lucidinprimeveroside has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various anthraquinone derivatives.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Utilized as a natural dye in the textile industry and as a colorant in food and cosmetics.
Mechanism of Action
The mechanism of action of lucidinprimeveroside involves its interaction with cellular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inhibition of key enzymes involved in inflammation and cancer progression. The compound’s glycosidic structure allows it to interact with specific receptors and transporters, facilitating its biological activity.
Comparison with Similar Compounds
Lucidinprimeveroside is unique due to its glycosidic linkage with primeverose, which distinguishes it from other anthraquinone derivatives. Similar compounds include:
Alizarinprimeveroside: Another anthraquinone glycoside with similar dyeing properties.
Ruberythric acid: A glycoside of alizarin with similar biological activities.
Purpurin: An anthraquinone derivative with distinct chemical and biological properties.
Lucidinprimeveroside stands out due to its specific glycosidic linkage and the unique combination of lucidin and primeverose, which contributes to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-hydroxy-2-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O14/c27-6-12-14(5-11-16(19(12)31)18(30)10-4-2-1-3-9(10)17(11)29)39-26-24(36)22(34)21(33)15(40-26)8-38-25-23(35)20(32)13(28)7-37-25/h1-5,13,15,20-28,31-36H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKNRXOMCYTFJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(C(=C4C(=C3)C(=O)C5=CC=CC=C5C4=O)O)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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